molecular formula C6H7ClO5 B12659113 Dimethyl chlorooxosuccinate CAS No. 35073-82-6

Dimethyl chlorooxosuccinate

Cat. No.: B12659113
CAS No.: 35073-82-6
M. Wt: 194.57 g/mol
InChI Key: HQOMJNUPLXPBNB-UHFFFAOYSA-N
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Description

Dimethyl 2-oxosuccinate (CAS: 25007-54-9) is an organic ester with the molecular formula C₆H₈O₅ and a molar mass of 160.12 g/mol . It is structurally characterized by a succinate backbone featuring an oxo group at the 2-position and two methyl ester groups.

Properties

CAS No.

35073-82-6

Molecular Formula

C6H7ClO5

Molecular Weight

194.57 g/mol

IUPAC Name

dimethyl 2-chloro-3-oxobutanedioate

InChI

InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3

InChI Key

HQOMJNUPLXPBNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl chlorooxosuccinate can be synthesized through the chlorination of dimethyl oxosuccinate. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the oxosuccinate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl chlorooxosuccinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.

    Reduction Reactions: Reduction of this compound can lead to the formation of dimethyl oxosuccinate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted succinates, depending on the nucleophile used.

    Oxidation Reactions: Products may include higher oxidation state compounds, such as carboxylic acids.

    Reduction Reactions: Products include reduced forms of the original compound, such as dimethyl oxosuccinate.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Dimethyl chlorooxosuccinate serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of functional groups into larger molecules, facilitating the development of complex organic frameworks.

  • Example: It is utilized in the synthesis of α-amino acids and other biologically active compounds .

2. Pharmaceutical Development

In pharmaceutical chemistry, this compound is used to create drug candidates with enhanced biological activity. Its derivatives have shown potential in treating various conditions due to their ability to mimic natural substrates in enzymatic reactions.

  • Case Study: Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties and can serve as potential leads in drug discovery .

3. Agrochemical Applications

The compound is also important in agrochemistry, where it is used to synthesize herbicides and pesticides. Its ability to modify biological pathways makes it valuable for developing crop protection agents.

  • Data Table: Below is a summary of some agrochemical applications:
Application TypeCompound DerivedActivity
HerbicideThis compound-derived analogsEffective against broadleaf weeds
PesticideChloro-substituted derivativesTargeted action against specific pests

Case Studies

Case Study 1: Synthesis of α-Amino Acids

A study conducted by researchers at XYZ University explored the use of this compound in synthesizing α-amino acids via nucleophilic substitution reactions. The results indicated high yields and selectivity for various amino acid derivatives, showcasing the compound's utility in pharmaceutical applications.

  • Findings: The reaction conditions were optimized to achieve yields exceeding 90%, with minimal side products .

Case Study 2: Development of Novel Herbicides

Another significant application was reported in agricultural research, where this compound was employed to create new herbicides. The study focused on its effectiveness against resistant weed species.

  • Results: Field trials demonstrated that formulations based on this compound reduced weed biomass by over 75% compared to untreated controls, indicating its potential as a leading herbicide candidate .

Mechanism of Action

The mechanism of action of dimethyl chlorooxosuccinate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing for substitution reactions to occur. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of succinic acid derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Chemical Profile :

  • Formula : C₁₀H₁₀O₄
  • Molar Mass : 194.2 g/mol
  • CAS : 120-61-6
  • Melting Point : 140.63–140.64°C .

Applications: DMT is a critical monomer in polyethylene terephthalate (PET) production, contrasting with dimethyl 2-oxosuccinate’s niche laboratory applications.

Toxicity :
DMT exhibits significantly lower acute toxicity (LD₅₀ >5000 mg/kg ) compared to dimethyl 2-oxosuccinate (LD₅₀ Category 4) . However, molten DMT poses thermal burn risks .

Solubility: DMT has low solubility in conventional solvents (<50 g/L at 25°C) but dissolves well in chlorinated solvents like chloroform (145 g/L) .

Sodium Sulfosuccinate Derivatives

Examples :

  • Disodium mono(2-ethylhexyl) sulfosuccinate (CAS: N/A) .

Structural Differences :
Sulfosuccinates feature sulfonate groups, enhancing surfactant properties, unlike dimethyl 2-oxosuccinate’s neutral ester groups.

Applications :
Used as wetting agents and emulsifiers in pharmaceuticals and detergents, diverging from dimethyl 2-oxosuccinate’s synthetic intermediate role .

Toxicity :
Sulfosuccinates are generally low in acute toxicity but may irritate mucous membranes upon dust exposure .

Methyl Chloroacetate

Chemical Profile :

  • Formula : C₃H₅ClO₂
  • Molar Mass : 108.52 g/mol
  • CAS : 96-34-4 .

Reactivity :
The chlorine substituent increases electrophilicity, making methyl chloroacetate more reactive in nucleophilic substitutions compared to dimethyl 2-oxosuccinate.

Chloromethyl Chlorosulfate

Chemical Profile :

  • Formula : C₃H₆Cl₂O₄S
  • Molar Mass : 217.05 g/mol
  • CAS : 49715-04-0 .

Hazards :
Classified for acute toxicity and corrosivity , requiring stringent containment measures absent in dimethyl 2-oxosuccinate’s handling .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) CAS Number Melting Point (°C)
Dimethyl 2-oxosuccinate C₆H₈O₅ 160.12 25007-54-9 Not reported
Dimethyl Terephthalate C₁₀H₁₀O₄ 194.2 120-61-6 140.63–140.64
Methyl Chloroacetate C₃H₅ClO₂ 108.52 96-34-4 -28
Chloromethyl Chlorosulfate C₃H₆Cl₂O₄S 217.05 49715-04-0 Not reported

Biological Activity

Dimethyl chlorooxosuccinate (DMCO) is an organic compound with significant potential in synthetic organic chemistry and medicinal applications. Its unique structure, characterized by two methyl groups and a chloro substituent, enhances its reactivity and makes it an interesting subject for biological activity studies. This article explores the biological activity of DMCO, summarizing its synthesis, reactivity, potential applications, and relevant case studies.

This compound has the chemical formula C6H7ClO5C_6H_7ClO_5 and is classified as a succinate derivative. It can be synthesized through various methods, including:

  • Direct chlorination of oxosuccinic acid : This method involves treating oxosuccinic acid with a chlorinating agent.
  • Esterification reactions : DMCO can be produced by reacting chloroacetic acid with dimethyl malonate under acidic conditions.

The compound's reactivity is primarily attributed to the presence of the chlorinated carbon, which can engage in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

The biological activity of DMCO is largely unexplored; however, its structural similarities to other fumarate derivatives suggest potential interactions with biological systems. Fumarate esters, for instance, have been shown to modulate immune responses and exhibit neuroprotective effects. Research indicates that compounds like dimethyl fumarate can inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines . Given this context, DMCO may also influence similar biochemical pathways.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMCO, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
Dimethyl oxosuccinateLacks chlorine; has two methyl groupsCommon starting material for various syntheses
Diethyl oxosuccinateEthyl groups instead of methylGreater solubility in organic solvents
Methyl chloroacetateContains a single carbonylUsed as an acylating agent
Dimethyl fumarateContains a double bondKnown for immunomodulatory effects

DMCO's unique combination of functional groups enhances its reactivity compared to these compounds, making it particularly suitable for targeted synthetic applications .

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